Due to the presence of both a fluorine and a chlorine atom, ECFA serves as a valuable precursor for the synthesis of various fluorinated compounds. These compounds are of particular interest in medicinal chemistry and materials science due to the unique properties imparted by fluorine atoms, such as increased lipophilicity and metabolic stability in drugs [].
Beyond fluorinated compounds, ECFA can act as a starting material for the synthesis of a broader range of functionalized molecules. Its reactive ester group allows for various transformations, making it a valuable tool for organic chemists.
Ethyl chlorofluoroacetate is an organic compound with the molecular formula and a molecular weight of approximately 140.54 g/mol. It is classified as a halogenated ester, specifically an acyl halide, and is recognized for its unique combination of chlorine and fluorine substituents on the acetyl group. The compound appears as a colorless liquid with a boiling point of 133 °C and a density of 1.212 g/mL at 25 °C . Ethyl chlorofluoroacetate is used in various
While specific biological activity data on ethyl chlorofluoroacetate is limited, compounds in its class often exhibit significant biological effects due to their reactivity. Similar halogenated compounds can demonstrate toxicity and environmental persistence. Monitoring for potential health hazards is essential, as exposure can lead to skin irritation and respiratory issues .
Ethyl chlorofluoroacetate can be synthesized through various methods:
Ethyl chlorofluoroacetate finds applications in various fields:
Studies on ethyl chlorofluoroacetate's interactions primarily focus on its reactivity with other chemicals rather than biological interactions. Its reactions with hydroxyl radicals and chlorine atoms have been characterized to understand its atmospheric chemistry and potential environmental impacts . Additionally, understanding its behavior in cross-coupling reactions provides insight into its utility in synthetic organic chemistry.
Ethyl chlorofluoroacetate shares structural similarities with several other halogenated compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl fluoroacetate | Lacks chlorine; used similarly in organic synthesis | |
Methyl chlorofluoroacetate | Similar reactivity but with a methyl group instead | |
Trichloroacetic acid | Contains three chlorine atoms; more potent as a reagent | |
2-Chloroacetic acid | Used as a building block for various chemical syntheses |
Ethyl chlorofluoroacetate's uniqueness lies in its combination of both chlorine and fluorine atoms adjacent to an acetate group, which enhances its reactivity compared to other similar compounds. This dual halogenation allows for diverse synthetic applications that are not achievable with compounds containing only one type of halogen. Its specific properties make it particularly valuable in pharmaceutical chemistry where fluorinated compounds often exhibit improved biological activity.
Ethyl chlorofluoroacetate is systematically named ethyl 2-chloro-2-fluoroacetate (IUPAC) or acetic acid, chlorofluoro-, ethyl ester (CAS). Its molecular formula, C₄H₆ClFO₂, reflects a central acetate backbone substituted with chlorine and fluorine atoms on the α-carbon (Figure 1). The compound’s structural features include:
Property | Value | Source |
---|---|---|
Boiling point | 133°C (lit.) | |
Density | 1.212 g/mL at 25°C (lit.) | |
Refractive index (nₐ) | 1.396 (20°C) | |
Flash point | 51.7°C (closed cup) |
The geminal chloro-fluoro substitution induces steric and electronic effects that influence reactivity, such as enhanced electrophilicity at the carbonyl carbon .
Direct esterification represents the most straightforward synthetic approach for ethyl chlorofluoroacetate production, following classical Fischer-Speier esterification principles [1]. This methodology involves the reaction of chlorofluoroacetic acid with ethanol in the presence of acid catalysts, typically sulfuric acid or para-toluenesulfonic acid [1]. The reaction proceeds through the formation of a tetrahedral intermediate following protonation of the carbonyl oxygen, subsequent nucleophilic attack by ethanol, and elimination of water [1].
The esterification process operates optimally under reflux conditions at temperatures ranging from 60 to 110 degrees Celsius, with reaction times varying from 1 to 10 hours depending on catalyst concentration and substrate stoichiometry [1]. Chlorofluoroacetic acid demonstrates enhanced reactivity compared to unsubstituted acetic acid due to the electron-withdrawing effects of both chlorine and fluorine substituents, which increase the electrophilicity of the carbonyl carbon [2] [3].
Research has demonstrated that chlorofluoroacetic acid spontaneously reacts with alcohols without additional catalysis due to its strong acidic nature [2]. This inherent reactivity eliminates the necessity for external acid catalysts in certain reaction conditions, though catalytic systems typically provide improved yields and reaction rates [2]. The direct esterification approach yields ethyl chlorofluoroacetate with purities exceeding 98 percent when optimized reaction parameters are employed [4] [5].
Table 1: Direct Esterification Reaction Parameters
Parameter | Optimal Range | Typical Value | Yield Impact |
---|---|---|---|
Temperature | 60-110°C | 85°C | High |
Reaction Time | 1-10 hours | 4 hours | Moderate |
Catalyst Loading | 0.1-5 mol% | 1 mol% | High |
Alcohol Excess | 1.2-3.0 equiv | 2.0 equiv | Moderate |
Water Removal | Continuous | Dean-Stark | Critical |
The equilibrium nature of esterification reactions necessitates water removal strategies to drive the reaction to completion [1]. Dean-Stark distillation or the use of molecular sieves effectively removes water byproducts, achieving yields typically ranging from 85 to 95 percent [6] [7]. Industrial implementations often employ azeotropic distillation using benzene or toluene as entraining solvents to facilitate water separation [7].
Halogen exchange methodologies provide alternative synthetic routes to ethyl chlorofluoroacetate through selective substitution reactions on halogenated acetate precursors [8] [3]. The Finkelstein reaction represents a fundamental approach, where ethyl chloroacetate or ethyl fluoroacetate serves as starting materials for halogen substitution in the presence of appropriate halide salts [8].
Fluorine-chlorine exchange reactions constitute the most widely utilized technology for synthesizing fluorinated molecules in acetate systems [3]. When halogen exchange occurs at the alpha position of acetate derivatives, anhydrous hydrogen fluoride emerges as the most versatile industrial reagent [3]. However, the acidic nature of anhydrous hydrogen fluoride limits its application with acid-sensitive functionalized molecules due to carbocation formation and undesired side reactions [3].
Advanced halogen exchange protocols employ hydrogen fluoride-base complexes, particularly hydrogen fluoride-pyridine and hydrogen fluoride-triethylamine systems, which enable selective chlorine-fluorine exchanges without carbocation-mediated side reactions [3]. These mild fluorinating systems demonstrate exceptional selectivity for mono-fluorination when applied to chloroacetate substrates [3].
Table 2: Halogen Exchange Reaction Conditions
Exchange Type | Reagent System | Temperature | Time | Selectivity |
---|---|---|---|---|
Cl→F | HF-pyridine (10:1) | 20°C | 18 hours | 94% |
Cl→F | HF-triethylamine (3:1) | 50°C | 12 hours | 89% |
F→Cl | NaCl/acetone | 60°C | 8 hours | 82% |
Br→Cl,F | Mixed halides | 40°C | 6 hours | 76% |
The mechanism of halogen exchange in acetate systems proceeds through nucleophilic substitution pathways, with the electron-withdrawing nature of the ester group activating the alpha carbon toward nucleophilic attack [8]. Solvent selection critically influences reaction outcomes, with acetone proving particularly effective for chloride-mediated exchanges due to its ability to solubilize halide salts while maintaining substrate stability [8].
Catalyzed halogen exchange reactions employ transition metal catalysts to facilitate selective fluorine or chlorine incorporation [9]. Palladium, rhodium, and copper-based catalytic systems have demonstrated effectiveness in cross-coupling approaches for carbon-fluorine bond formation, though reductive elimination remains the most challenging step in these catalytic cycles [9].
Tandem fluorination-chlorination processes represent advanced synthetic methodologies that enable simultaneous incorporation of both fluorine and chlorine atoms into acetate frameworks through single-pot reaction sequences [10] [11]. These approaches minimize synthetic steps while maximizing atom economy by combining multiple bond-forming events in coordinated catalytic cycles [10].
Gold-catalyzed hydrogen fluoride transfer reactions exemplify sophisticated tandem processes where perfluoroaromatic compounds serve as fluorine sources for alkyne hydrofluorination while simultaneously generating functionalized fluoroarenes [10]. The catalytic system employs gold complexes bearing N-heterocyclic carbene ligands, specifically N,N-prime-1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene gold diisopropylamine [10].
Mechanistic investigations reveal that tandem processes operate through complex catalytic networks involving both concerted nucleophilic aromatic substitution and hydrofluorination steps [10]. The nature of nucleophilic partners significantly impacts turnover-limiting steps, with phenol-based nucleophiles exhibiting concerted nucleophilic aromatic substitution as rate-determining, while aniline-based systems show protodeauration as turnover-limiting [10].
Table 3: Tandem Process Optimization Data
Catalyst System | Temperature | Conversion | Selectivity | Turnover Frequency |
---|---|---|---|---|
Au(IPr)NiPr₂ | 120°C | 89% | 92% | 24 h⁻¹ |
Cu(MeCN)₄BF₄ | 25°C | 74% | 88% | 18 h⁻¹ |
Fe(TPP)Cl | 60°C | 46% | 85% | 12 h⁻¹ |
Rh₂(OAc)₄ | 80°C | 29% | 78% | 8 h⁻¹ |
Copper-catalyzed fluoroacetyl carbene transfer reactions utilize sulfonium salt precursors as alternatives to diazo compounds for introducing fluoroacetyl groups [11] [12]. The optimal catalyst system employs copper tetrakis(acetonitrile) tetrafluoroborate with diisopropylethylamine base in dichloromethane solvent [11] [12]. Slow addition of sulfonium reagents via syringe pump significantly improves yields by minimizing competing carbene dimerization pathways [11] [12].
The substrate scope of catalyzed tandem processes encompasses diverse functional groups, with electron-withdrawing substituents such as cyano, nitro, and trifluoromethyl groups generally providing moderate to good yields [11] [12]. Electron-donating groups including methoxy substitution demonstrate enhanced reactivity, while sterically hindered ortho-disubstituted substrates show diminished yields due to steric constraints around reactive centers [11] [12].
Industrial-scale production of ethyl chlorofluoroacetate presents multifaceted challenges encompassing process intensification, equipment design, and operational optimization [13] [14]. Scaling from laboratory to industrial production requires careful consideration of heat and mass transfer limitations, mixing efficiency, and reaction selectivity maintenance across different reactor volumes [13] [14].
The transition from small-scale laboratory reactors to large-scale industrial vessels fundamentally alters reaction dynamics due to decreased surface area to volume ratios [14]. Oxygen transfer becomes increasingly problematic in aerobic processes, necessitating sophisticated aeration systems or enhanced agitation, though excessive mixing can generate harmful shear stress affecting sensitive intermediates [14].
Process intensification strategies employ continuous flow reactor systems to overcome traditional batch processing limitations [13]. Microreactor technology and meso-flow conditions enable enhanced heat and mass transfer, leading to significant acceleration and yield improvements while reducing energy consumption [13]. Ultrasonic irradiation and microwave-assisted synthesis represent complementary intensification approaches that demonstrate substantial rate enhancements compared to conventional heating methods [13].
Table 4: Industrial Production Optimization Parameters
Scale Factor | Laboratory | Pilot Plant | Industrial | Optimization Challenge |
---|---|---|---|---|
Reactor Volume | 1-10 L | 100-1000 L | 10,000+ L | Heat Transfer |
Mixing Rate | High | Moderate | Limited | Mass Transfer |
Temperature Control | Precise | Good | Challenging | Hot Spot Formation |
Residence Time | Minutes | Hours | Hours | Selectivity Maintenance |
Yield | 95-98% | 90-95% | 85-92% | Process Consistency |
Economic considerations significantly influence industrial production strategies, particularly regarding raw material costs and catalyst recycling [15] [16]. The projected cost escalation of fluorinated feedstocks due to environmental regulations necessitates improved atom economy and waste minimization [15]. Excise taxes on fluorinated compounds have increased costs dramatically, with ethyl chlorofluoroacetate precursors experiencing price increases from less than one dollar per pound to nearly eight dollars per pound over a decade [15].
Equipment design challenges include corrosion resistance requirements for handling fluorinated and chlorinated intermediates [15] [16]. Specialized reactor materials and coatings prevent equipment degradation while maintaining product purity [15]. Polytetrafluoroethylene-lined vessels prove essential for fluorination reactions to prevent side reactions with borosilicate glassware [10].
Process optimization employs mathematical modeling and statistical design approaches to minimize environmental impact while maximizing throughput [17]. Optimization models targeting emission reduction demonstrate potential for decreasing halogenated organic compound formation by 12.5 percent through systematic adjustment of reaction parameters including temperature, residence time, and reagent stoichiometry [17].
Quality control systems for industrial production incorporate real-time monitoring using Fourier-transform infrared spectroscopy and gas chromatography to ensure consistent product specifications [16] [18]. Analytical methods track both desired products and potential impurities, with particular attention to halogenated byproducts that may impact downstream applications [18].
The proton nuclear magnetic resonance spectrum of ethyl chlorofluoroacetate reveals characteristic resonances for each distinct proton environment within the molecule. The ethyl ester portion displays typical patterns, with the methyl protons appearing as a triplet at 1.2-1.4 ppm with a coupling constant of approximately 7.0 Hz, consistent with three-bond coupling to the adjacent methylene protons [1] [2]. The methylene protons of the ethyl group resonate as a quartet at 4.2-4.4 ppm, reflecting the deshielding effect of the adjacent oxygen atom and coupling to the terminal methyl group [1] [2].
The most distinctive feature of the proton spectrum is the resonance of the methine proton bearing both chlorine and fluorine substituents. This proton appears as a doublet of doublets centered at 6.0-6.5 ppm, significantly downfield due to the electronegative halogen substituents [2]. The coupling pattern arises from geminal coupling to the fluorine atom with a large coupling constant of 45-50 Hz, characteristic of two-bond hydrogen-fluorine coupling, and a smaller coupling to the chlorine atom of 2-3 Hz [3] [4].
Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
---|---|---|---|
Ethyl CH₃ | 1.2-1.4 | Triplet | 7.0 |
Ethyl CH₂ | 4.2-4.4 | Quartet | 7.0 |
CHClF | 6.0-6.5 | Doublet of doublets | J(H-F) = 45-50, J(H-Cl) = 2-3 |
The carbon-13 nuclear magnetic resonance spectrum exhibits four distinct resonances corresponding to the four unique carbon environments in ethyl chlorofluoroacetate [5] [6]. The methyl carbon of the ethyl group appears at 13-15 ppm, while the methylene carbon resonates at 62-65 ppm, typical for carbons α to oxygen in ester linkages [5] [6]. The quaternary carbon bearing both chlorine and fluorine substituents displays a characteristic doublet at 80-85 ppm with a one-bond carbon-fluorine coupling constant of 170-190 Hz [5] [6]. The carbonyl carbon resonates at 165-170 ppm, within the expected range for ester carbonyls [5] [6].
Carbon Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
---|---|---|---|
Ethyl CH₃ | 13-15 | Singlet | - |
Ethyl CH₂ | 62-65 | Singlet | - |
CHClF | 80-85 | Doublet | J(C-F) = 170-190 |
C=O | 165-170 | Singlet | - |
The infrared spectrum of ethyl chlorofluoroacetate displays characteristic absorption bands that provide definitive identification of functional groups and structural features [8] [9]. The carbonyl stretching vibration appears as a strong absorption at 1750-1760 cm⁻¹, consistent with the electron-withdrawing effects of the α-halogen substituents, which increase the carbonyl frequency relative to simple alkyl esters [8] [9] [10]. This upward shift reflects the reduced electron density at the carbonyl carbon due to the inductive effects of chlorine and fluorine atoms [10].
The carbon-fluorine stretching vibration manifests as a strong absorption band in the 1100-1300 cm⁻¹ region, characteristic of aliphatic carbon-fluorine bonds [11] [9] [12]. The carbon-chlorine stretching vibration occurs at lower frequencies, typically 600-800 cm⁻¹, reflecting the larger mass and longer bond length of the carbon-chlorine bond compared to carbon-fluorine [9] [12]. The aliphatic carbon-hydrogen stretching vibrations appear as medium intensity bands in the 2900-3000 cm⁻¹ region, while the ester carbon-oxygen stretching contributes to strong absorptions in the 1200-1300 cm⁻¹ range [8] [9] [12].
Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
C=O stretch | 1750-1760 | Strong | Ester carbonyl |
C-F stretch | 1100-1300 | Strong | Carbon-fluorine bond |
C-Cl stretch | 600-800 | Strong | Carbon-chlorine bond |
C-H stretch | 2900-3000 | Medium | Aliphatic C-H bonds |
C-O stretch | 1200-1300 | Strong | Ester linkage |
Raman spectroscopy provides complementary vibrational information, particularly for symmetric stretching modes that may be weak or inactive in infrared spectroscopy [13] [14]. The Raman spectrum would be expected to show enhanced intensity for the carbon-carbon stretching vibrations of the ethyl group and the symmetric breathing modes of the halogenated carbon center [14]. The polarizability changes associated with the carbon-halogen bonds contribute significantly to Raman intensity, making this technique particularly useful for characterizing halogenated compounds [14].
The mass spectrometric analysis of ethyl chlorofluoroacetate under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation [15] [16]. The molecular ion peak appears at m/z 140/142, displaying the characteristic isotopic pattern of chlorine-containing compounds with a 3:1 ratio reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes [17] [18]. The molecular ion typically exhibits low intensity due to the inherent instability of halogenated molecular ions under electron ionization conditions [16].
The base peak in the mass spectrum occurs at m/z 29, corresponding to the formyl cation (CHO⁺) formed through extensive fragmentation and rearrangement processes [17] [19]. This fragment represents the most stable ionic species under the energetic conditions of electron ionization [16]. Additional significant fragments include m/z 112/114 arising from loss of the formyl group (CHO), m/z 95/97 from loss of the ethoxy group (OC₂H₅), and m/z 77/79 from loss of the entire chlorofluoroacetyl group (ClFCO) [15] [16].
Fragment Ion (m/z) | Fragment Identity | Relative Intensity | Fragmentation Mechanism |
---|---|---|---|
140/142 | M⁺- | Low (5-10%) | Molecular ion |
112/114 | [M-CHO]⁺ | Medium (20-30%) | α-Cleavage |
95/97 | [M-OC₂H₅]⁺ | High (40-60%) | McLafferty rearrangement |
77/79 | [M-ClFCO]⁺ | Medium (15-25%) | Acyl group loss |
45 | [OC₂H₅]⁺ | Medium (25-35%) | α-Cleavage |
29 | [CHO]⁺ | Very High (Base peak) | Secondary fragmentation |
Flammable;Corrosive;Irritant